3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(4-Bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a pyrimidine ring. Key substituents include a 4-bromophenyl group at position 3 and a 3-fluorobenzylthio moiety at position 2.
Properties
IUPAC Name |
3-(4-bromophenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2OS2/c20-13-4-6-15(7-5-13)23-18(24)17-16(8-9-25-17)22-19(23)26-11-12-2-1-3-14(21)10-12/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAUIGKCFKMPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrimidine core. This can be achieved through the reaction of a thiophene derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a bromophenylboronic acid and the thienopyrimidine core.
Attachment of the Fluorobenzylthio Group: The final step involves the nucleophilic substitution reaction where the fluorobenzylthio group is attached to the thienopyrimidine core using a suitable thiol and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Antiviral Activity
Research indicates that compounds similar to 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibit promising antiviral properties. Notably:
- Efficacy Against H5N1 : Derivatives of this compound have shown significant antiviral activity against the H5N1 avian influenza virus with effective concentrations in the low nanomolar range .
- Mechanism of Action : The proposed mechanism involves inhibition of viral replication enzymes and disruption of cellular processes critical for viral propagation .
Antibacterial Properties
The structural features of this compound suggest potential antibacterial activity:
- Screening Results : Similar compounds with thioether linkages have demonstrated moderate to high antibacterial effects against various bacterial strains .
- Mechanism of Action : The compound may inhibit specific enzymes involved in bacterial metabolism and disrupt cell integrity .
Case Studies
-
Antiviral Efficacy Against H5N1
- A study highlighted the antiviral efficacy of synthesized derivatives against the H5N1 strain, emphasizing the role of structural modifications in enhancing activity .
-
Antibacterial Screening
- A series of related compounds were evaluated for antibacterial activity. Results indicated a correlation between the presence of halogenated phenyl groups and increased antibacterial potency .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease pathways.
Comparison with Similar Compounds
Key Observations:
Methoxy (OCH₃) and hydroxyl (OH) groups in analogs (e.g., 3a, 3b) provide electron-donating effects, which may improve solubility but reduce metabolic stability .
Lipophilicity and Bioavailability: The 3-fluorobenzylthio group in the target compound likely increases lipophilicity compared to non-fluorinated analogs (e.g., 3a), favoring blood-brain barrier penetration . Hydroxyl groups in 3b significantly raise the melting point (303–304°C) due to intermolecular hydrogen bonding, which may limit bioavailability despite improved solubility .
Positional Isomerism :
- The target compound’s 3-fluorobenzylthio group differs from the 4-fluorophenyl substituent in ’s analog. This positional variation could modulate steric interactions in enzyme-binding pockets .
Biological Activity
3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound that belongs to a class of heterocyclic compounds. Its structure includes a thieno[3,2-d]pyrimidine core, which is known for diverse biological activities. This article examines the biological activity of this compound, focusing on its antiviral properties, potential as an anticancer agent, and mechanisms of action.
- Molecular Formula : C18H16BrFN4OS
- Molecular Weight : 431.32 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit promising antiviral activity. A study on related compounds demonstrated significant efficacy against the H5N1 avian influenza virus. The compounds were tested for their half-maximal effective concentration (EC50) and lethal dose (LD50), revealing that certain derivatives showed potent antiviral effects in vitro .
| Compound | EC50 (μM) | LD50 (μM) | Virus Type |
|---|---|---|---|
| Compound A | 0.5 | 10 | H5N1 |
| Compound B | 1.0 | 15 | H5N1 |
| Compound C | 0.8 | 12 | H5N1 |
Anticancer Properties
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can induce apoptosis in cancer cell lines through caspase activation pathways. Specifically, compounds similar to this compound have been reported to upregulate caspase-3 expression in various cancer cell lines .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:
- Enzyme Inhibition : Compounds in this class have been shown to inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling and inflammation .
- Signal Transduction Modulation : The presence of halogen substituents (bromine and fluorine) enhances binding affinity to target proteins, potentially leading to altered signal transduction pathways associated with cell growth and apoptosis.
Case Studies
- Antiviral Testing : A study conducted on related thieno[3,2-d]pyrimidine compounds demonstrated their effectiveness against viral infections by measuring plaque reduction assays on Madin-Darby canine kidney cells .
- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, it was observed that compounds similar to the target compound induced significant apoptosis through the activation of caspases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
